2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a bromine atom, a pyridine ring, and a thiophene ring with dichloro substitutions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that many bioactive compounds work by interacting with their targets and causing changes in their function . For instance, indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds , it’s likely that this compound could influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Similar compounds have been shown to have a range of effects, such as inhibitory activity against various viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide typically involves multiple steps. One common route starts with the bromination of pyridine-4-carboxamide, followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine and thiophene rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
2-Chloro-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.
Uniqueness
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and dichlorothiophene moieties enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2OS/c12-8-3-6(1-2-15-8)11(17)16-5-7-4-9(13)18-10(7)14/h1-4H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOSGEAEAPKERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC2=C(SC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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